(Z)-methyl 2-((2-(2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate) is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 354.4 g/mol. This compound is classified as an ester due to the presence of an acetate group and features a benzofuran moiety, which contributes to its biological activity.
The synthesis of (Z)-methyl 2-((2-(2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate) typically involves several steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity. For example, using ethanol as a solvent during synthesis can facilitate better solubility and reaction kinetics .
The molecular structure of (Z)-methyl 2-((2-(2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate) can be represented using various notations:
InChI=1S/C20H18O6/c1-3-24-19(21)12-25-15-7-8-16-17(11-15)26-18(20(16)22)10-13-5-4-6-14(9-13)23-2/h4-11H,3,12H2,1-2H3/b18-10
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2
These representations highlight the compound's complex arrangement of functional groups including methoxy, carbonyl, and ether functionalities, which are critical for its biological activity .
(Z)-methyl 2-((2-(2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate) can undergo several chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications or enhancing its biological properties .
The mechanism of action for (Z)-methyl 2-((2-(2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate) is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors. The presence of the benzofuran moiety suggests potential activity against various biological pathways due to its ability to mimic natural substrates or ligands.
Data from similar compounds indicate that they may exhibit anti-inflammatory or antimicrobial properties by inhibiting specific enzyme activities or interfering with cell signaling pathways .
The physical and chemical properties of (Z)-methyl 2-((2-(2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate) include:
These properties are critical for handling and application in laboratory settings .
(Z)-methyl 2-((2-(2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate) has several potential scientific applications:
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8